molecular formula C15H22ClNO3 B4018329 1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride

1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride

Cat. No. B4018329
M. Wt: 299.79 g/mol
InChI Key: QAVDDBMKSLNIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. It modulates the release of glutamate, the primary excitatory neurotransmitter in the brain, and plays a key role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the expression of brain-derived neurotrophic factor (BDNF), and modulate the activity of various ion channels and receptors.

Advantages and Limitations for Lab Experiments

1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has several advantages for laboratory experiments. It is highly selective for mGluR5 and does not significantly affect other glutamate receptors. It has also been shown to have good bioavailability and pharmacokinetic properties. However, it is important to note that 1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has some limitations, including its potential for off-target effects and the need for careful dosing and administration.

Future Directions

There are several future directions for research on 1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride. One area of interest is its potential for the treatment of various neurological and psychiatric disorders, including anxiety, depression, addiction, and cognitive impairment. Another area of interest is its role in synaptic plasticity and learning and memory. Further research is also needed to better understand the pharmacokinetic properties and potential side effects of 1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride.

Scientific Research Applications

1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have therapeutic potential in a number of neurological and psychiatric disorders, including anxiety, depression, addiction, and cognitive impairment.

properties

IUPAC Name

1-morpholin-4-ylpropan-2-yl 2-phenylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-13(12-16-7-9-18-10-8-16)19-15(17)11-14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVDDBMKSLNIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)OC(=O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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